molecular formula C8H14O2 B2709227 5-Oxaspiro[2.5]octan-1-ylmethanol CAS No. 1514099-23-0

5-Oxaspiro[2.5]octan-1-ylmethanol

Cat. No.: B2709227
CAS No.: 1514099-23-0
M. Wt: 142.198
InChI Key: WOCGUEWZRXUMCH-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.5]octan-1-ylmethanol is a spirocyclic compound characterized by a bicyclic structure where two rings share a single atom (spiro junction). The primary ring system comprises a 5-membered oxolane (oxygen-containing ring) fused to a 3-membered cyclopropane-like ring, forming a [2.5]octane framework. The methanol (-CH₂OH) substituent is positioned at the 1-carbon of the octane system. This structural motif imparts unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

5-oxaspiro[2.5]octan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-7-4-8(7)2-1-3-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGUEWZRXUMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2CO)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[2.5]octan-1-ylmethanol typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of a strong base such as t-butyllithium . The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures (-78°C) to ensure the formation of the desired spirocyclic intermediate. The intermediate is then treated with lithium naphthalenide to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[2.5]octan-1-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) for halogenation reactions.

Major Products:

    Oxidation: Formation of 5-Oxaspiro[2.5]octan-1-ylmethanal or 5-Oxaspiro[2.5]octan-1-ylmethanoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated spiro compounds.

Scientific Research Applications

Synthesis and Chemical Properties

5-Oxaspiro[2.5]octan-1-ylmethanol is characterized by a spirocyclic structure that incorporates an oxygen atom within the ring system. The synthesis of this compound can be achieved through various chemical reactions, including:

  • Wittig Reaction : This method allows for the formation of alkenes from aldehydes or ketones, which can be crucial in constructing the spirocyclic framework.
  • Michael Addition : Utilized to introduce substituents onto the spiro structure, enhancing its chemical diversity.
  • Hydrolysis and Decarboxylation : These reactions are often employed in multi-step synthesis pathways to yield the final compound from simpler precursors.

The ability to synthesize this compound efficiently is essential for its subsequent applications in research and industry .

Anticancer Potential

Research indicates that compounds with similar spirocyclic structures exhibit promising anticancer activity. For instance, derivatives of oxaspiro compounds have been tested against various cancer cell lines, showing significant cytotoxic effects. A study highlighted that certain derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary research suggests that it may possess activity against both gram-positive and gram-negative bacteria, making it a candidate for further exploration in the development of new antimicrobial agents .

MetAP-2 Inhibition

Another significant application of this compound is its potential as a MetAP-2 inhibitor. MetAP-2 is involved in various cellular processes, including protein synthesis and cell signaling pathways related to obesity and diabetes. Compounds that inhibit MetAP-2 may offer therapeutic benefits for treating obesity-related conditions .

Anticancer Activity Studies

A notable study demonstrated the anticancer effects of related oxaspiro compounds on human lung adenocarcinoma cells (A549). The results indicated that certain derivatives could significantly reduce cell viability compared to standard treatments like cisplatin .

Antimicrobial Activity Assessments

In vitro tests have shown that related compounds exhibit varying degrees of antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa . These findings suggest that this compound could be developed into a novel antimicrobial agent.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivitySignificant cytotoxic effects against various cancer cell lines; potential for drug development
Antimicrobial PropertiesActivity against gram-positive and gram-negative bacteria; potential for new antibiotics
MetAP-2 InhibitionPotential treatment for obesity-related conditions through modulation of metabolic pathways

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.5]octan-1-ylmethanol involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to interact with yeast epoxide hydrolase, where the stereochemistry of the spirocyclic ring plays a crucial role in its biological activity . The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Oxaspiro[2.5]octan-1-ylmethanol, emphasizing differences in ring systems, substituents, and functional groups:

Compound Name Molecular Formula Ring System Heteroatom Substituent/Functional Group Key Properties/Applications Reference
5-Oxaspiro[2.4]heptan-1-ylmethanol C₇H₁₂O₂ [2.4]heptane Oxygen -CH₂OH at 1-position Smaller ring system; higher ring strain; used in specialty synthesis
1-{5-Oxaspiro[2.5]octan-6-yl}methanamine HCl C₉H₁₆ClNO [2.5]octane Oxygen -CH₂NH₂·HCl at 6-position Basic amine enhances solubility; potential pharmacological activity
2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-ol C₉H₁₆O₂ [3.4]octane Oxygen -CH₂CH₂OH at 6-position Ethanol chain increases lipophilicity; discontinued commercial availability
6-Azaspiro[3.5]nonan-7-one C₈H₁₃NO [3.5]nonane Nitrogen Ketone (-C=O) at 7-position Polar ketone group; reactive in nucleophilic additions
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane C₁₇H₂₀N₄O [2.5]octane Nitrogen Oxadiazole-phenyl at 1-position Aza-spiro with aromatic moiety; medicinal applications (e.g., kinase inhibitors)

Detailed Structural and Functional Analysis

Ring Size and Strain

  • 6-Azaspiro[3.5]nonan-7-one ([3.5]nonane) features larger rings, reducing strain but introducing conformational flexibility, which may influence binding in biological systems .

Heteroatom and Substituent Effects

  • 1-{5-Oxaspiro[2.5]octan-6-yl}methanamine HCl : The amine group introduces basicity, enhancing water solubility and enabling salt formation, which is critical for drug formulation .
  • 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane : The oxadiazole moiety provides π-π stacking capabilities, often exploited in medicinal chemistry for target engagement .

Functional Group Reactivity

  • 6-Azaspiro[3.5]nonan-7-one: The ketone group serves as a handle for further derivatization, such as forming hydrazones or undergoing Grignard reactions .

Implications for Research and Development

The structural nuances of this compound and its analogs underscore their versatility:

  • Pharmaceutical Applications : Azaspiro compounds (e.g., ) are prevalent in kinase inhibitors, while oxaspiro derivatives may serve as chiral auxiliaries or prodrug components.
  • Synthetic Utility: Smaller spiro systems (e.g., [2.4]heptane ) are valuable in strained-ring chemistry, whereas larger systems ([3.5]nonane ) offer stability for multi-step syntheses.

Biological Activity

5-Oxaspiro[2.5]octan-1-ylmethanol is a chemical compound with the molecular formula C8_8H14_{14}O2_2 and a molecular weight of 142.2 g/mol. This compound is notable for its potential biological activities, particularly in the fields of organic synthesis, medicinal chemistry, and enzymatic interactions.

The synthesis of this compound typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of a strong base such as t-butyllithium. This compound serves as an intermediate in the preparation of more complex spirocyclic compounds, which are of significant interest due to their diverse applications in medicinal chemistry and materials science .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. Notably, it has been shown to interact with yeast epoxide hydrolase, where the stereochemistry of the spirocyclic ring plays a crucial role in its biological effects. The methanol group enhances its reactivity and potential interactions with various biological targets .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can effectively inhibit the growth of various bacteria and fungi. The exact mechanisms often involve disruption of cell membrane integrity or interference with metabolic pathways .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.62 mg/mL
Escherichia coli0.62 mg/mL
Candida tropicalisVaries (fungistatic effect observed)

The above table summarizes some findings related to similar compounds' antimicrobial activities, suggesting that this compound may possess comparable effects.

Anticancer Potential

The potential anticancer activity of spirocyclic compounds has also been explored. For example, studies on other spirocyclic derivatives have shown significant cytotoxic effects against cancer cell lines, including colorectal adenocarcinoma and acute monocytic leukemia . The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Effects : A study investigating the antimicrobial activity of methanolic extracts from various plants found that similar compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be investigated for its potential as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro studies using WST-1 assays have demonstrated that certain spirocyclic compounds can reduce the viability of cancer cells significantly at concentrations as low as 10 µg/mL . These findings highlight the therapeutic potential of spirocyclic structures in oncology.
  • Enzyme Inhibition Studies : Research has shown that compounds similar to this compound can act as inhibitors for specific enzymes involved in metabolic pathways, which may contribute to their biological activity .

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